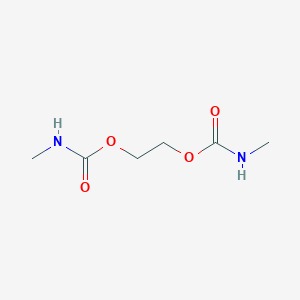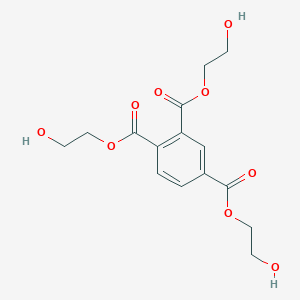
Chromkaliumoxalat-Trihydrat
Übersicht
Beschreibung
Chromic potassium oxalate trihydrate, also known as potassium tris(oxalato)chromate(III) trihydrate, is a chemical compound that has been studied for its potential applications in various fields. It is known for its role as a broadening agent in electron paramagnetic resonance (EPR) studies, particularly with thylakoid suspensions, where it has been shown to be more effective and less disruptive than potassium ferricyanide .
Synthesis Analysis
The synthesis of chromic potassium oxalate trihydrate involves the reaction of potassium oxalate with other chromium compounds. For example, the preparation of potassium aquatrioxalatotitanate(III) tetrahydrate, which shares a similar oxalate-based structure, is achieved by adding excess potassium oxalate to an aqueous solution of a titanium(III) compound . Although the exact synthesis method for chromic potassium oxalate trihydrate is not detailed in the provided papers, it is likely to involve a similar approach of combining potassium oxalate with a chromium(III) salt in an aqueous medium.
Molecular Structure Analysis
The molecular structure of chromic potassium oxalate trihydrate has been determined using crystallographic techniques. The compound forms part of a class of structures that include discrete anionic complexes, with potassium ions and water molecules contributing to the overall structure. The crystal structures of related compounds, such as potassium tris(oxalato)aluminate(III) trihydrate, have been determined to be monoclinic with specific cell dimensions and space groups . These structures are characterized by the coordination of metal ions with oxalate ligands, forming complex anionic units.
Chemical Reactions Analysis
Chromic potassium oxalate trihydrate is involved in chemical reactions that are significant in the context of its applications. For instance, it does not inhibit thylakoid electron transport or photophosphorylation and is not photoreduced by thylakoids, which is important for its use as a broadening agent in EPR studies . The compound's stability and reactivity under various conditions are essential for its effectiveness in such applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromic potassium oxalate trihydrate are closely related to its structure and stability. The compound's dehydration dynamics, as studied in similar oxalate hydrates, show reversible processes and anisotropic elastic properties of the structure framework . The thermal behavior of potassium oxalate hydrates has been extensively studied, revealing multiple crystallographic modifications and phase transitions at different temperatures . These properties are crucial for understanding the compound's behavior under various experimental conditions.
Wissenschaftliche Forschungsanwendungen
Synthese neuartiger Verbindungen
Chromkaliumoxalat-Trihydrat wird bei der Synthese neuartiger Verbindungen verwendet. Zum Beispiel wurde es zur Synthese von Kalium-tris(oxalato)chrom(III)-trihydrat verwendet . Diese Verbindung wurde wegen ihrer einzigartigen Eigenschaften und potenziellen Anwendungen untersucht .
Herstellung von Hybridsalzen
Diese Verbindung wird auch zur Herstellung von Hybridsalzen verwendet. Ein Beispiel dafür ist Triethylammonium-Trans-Diaquabis(Oxalato- κ O ,O)Chromat(III), ein neuartiges Chrom(III)-Hybridsalz .
Herstellung von Dünnschichten
This compound wird zur Herstellung von Langmuir-Blodgett-Dünnschichten verwendet . Diese Dünnschichten weisen magnetische Eigenschaften auf, wodurch sie in verschiedenen Anwendungen nützlich sind, einschließlich Datenspeicherung und magnetischen Sensoren .
Kristallographische Studien
Die Verbindung wird in kristallographischen Studien verwendet. So wurde beispielsweise die Kristallstruktur von Tris[4-(Dimethylamino)pyridinium]tris(oxalato-κ 2 O , O ′)chromat(III)-Tetrahydrat untersucht . Das Verständnis der Kristallstruktur dieser Verbindungen kann Einblicke in ihre Eigenschaften und potenziellen Anwendungen liefern .
Herstellung von oxalatbasierten Verbindungen
This compound wird bei der Herstellung von oxalatbasierten Verbindungen verwendet. Ein Beispiel dafür ist die Poly[[2-(Aminomethyl)pyridin]di-μ 6 -oxalato-chrom(III)kalium(I)]-Verbindung
Safety and Hazards
Wirkmechanismus
Target of Action
Chromic potassium oxalate trihydrate, also known as potassium tris(oxalato)chromate , primarily targets glucose and lipid metabolism . Chromium(III), a component of the compound, is an essential trace element in these metabolic processes .
Mode of Action
The compound interacts with its targets through complex formation . Trivalent chromium can react with DNA when it is used in acellular and subcellular systems or if it is present in the form of complexes with hydrophobic organic ligands . These complexes can pass through cell membranes and are able to produce gene mutations .
Biochemical Pathways
The affected pathways primarily involve glucose and lipid metabolism . The compound’s interaction with these metabolic pathways can lead to changes in cellular energy production and utilization.
Pharmacokinetics
The absorption of chromic potassium oxalate trihydrate in the gastrointestinal tract is very poor . . For instance, phytate can reduce the absorption of chromium(III) ions, while oxalate can increase it .
Result of Action
The molecular and cellular effects of chromic potassium oxalate trihydrate’s action include potential contact allergies on the skin and an increased incidence of respiratory problems after long-term inhalation . Most genotoxicity tests with chromium(III) compounds in vitro yielded negative results, as chromium(III) ions penetrate cell membranes only to a small extent .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is used to prepare Langmuir-Blodgett thin films , which have magnetic properties . This suggests that the compound’s action can be influenced by the presence of a magnetic field. Furthermore, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and the presence of other chemical species in the environment.
Eigenschaften
IUPAC Name |
tripotassium;chromium(3+);oxalate;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.Cr.3K.3H2O/c3*3-1(4)2(5)6;;;;;;;/h3*(H,3,4)(H,5,6);;;;;3*1H2/q;;;+3;3*+1;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOKJTVMNOKKQO-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.[K+].[K+].[K+].[Cr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6CrK3O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14217-01-7 (Parent) | |
| Record name | Chromic potassium oxalate trihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015275099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00934593 | |
| Record name | Chromium(3+) potassium ethanedioate--water (1/3/3/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00934593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15275-09-9 | |
| Record name | Chromic potassium oxalate trihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015275099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromium(3+) potassium ethanedioate--water (1/3/3/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00934593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chromic potassium oxalate trihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHROMIC POTASSIUM OXALATE TRIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBX64H7OGW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




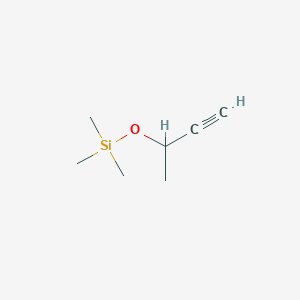
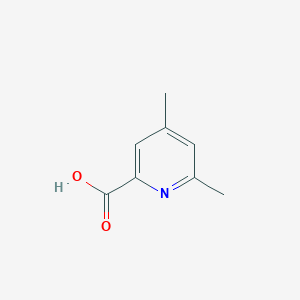
![3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one](/img/structure/B96642.png)
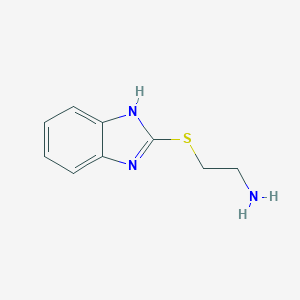
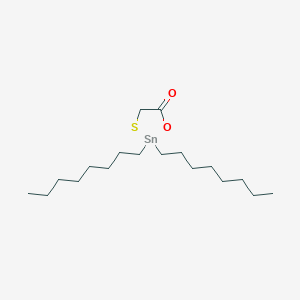

![Diethyl {[(4-methylpyridin-2-yl)amino]methylidene}propanedioate](/img/structure/B96649.png)




